

chemical properties of Methylene blue hydrate for research

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Compound of Interest

Compound Name: Methylene blue hydrate

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An In-depth Technical Guide to the Chemical Properties of **Methylene Blue Hydrate** for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical, physical, and biochemical properties of **Methylene Blue Hydrate**. It is intended to serve as a technical resource for professionals engaged in scientific research and drug development. The document details the compound's spectral characteristics, redox behavior, and its interactions with key biological pathways, supported by established experimental methodologies.

Core Chemical and Physical Properties

Methylene Blue Hydrate is a heterocyclic aromatic compound belonging to the phenothiazine class of dyes.^[1] At room temperature, it exists as a dark green, odorless, crystalline powder that forms a characteristic blue solution when dissolved in water.^{[1][2][3]} The hydrated form typically contains three molecules of water per molecule of Methylene Blue.^{[1][3]} Its intense color is due to an extensive system of conjugated double bonds in its molecular structure, which absorbs light in the red-orange region of the visible spectrum.^[4]

Quantitative data regarding the fundamental properties of **Methylene Blue Hydrate** are summarized below for ease of reference.

Property	Value	Citations
Molecular Formula	$C_{16}H_{18}ClN_3S \cdot xH_2O$	[1][4][5][6]
Molecular Weight	319.85 g/mol (anhydrous basis)	[2][3][6][7]
Melting Point	100–110 °C; 190 °C (with decomposition)	[2][6]
Solubility	Water: Freely soluble (1 g in ~25 mL)[1][6][7][8] Ethanol: Soluble (1 g in ~65 mL); ~3.3 mg/mL[1][4][5][7] DMSO: ~2 mg/mL[5] Dimethylformamide (DMF): ~2 mg/mL[5] PBS (pH 7.2): ~0.14 mg/mL[5] Ether: Insoluble[4] Chloroform: Soluble[8]	[1][4][5][6][7][8]
UV-Vis Absorption Maxima (λ_{max})	Visible Range: ~665-668 nm and a shoulder at ~609-620 nm[7][9][10][11] UV Range: 246 nm, 292 nm[12]	[7][9][10][11][12]

Redox and Photochemical Properties

Methylene Blue's utility in research is heavily dependent on its redox and photochemical characteristics.

Redox Activity

Methylene Blue is a well-known redox indicator that undergoes a reversible reduction-oxidation reaction.[3] In the presence of a reducing agent, the blue, oxidized form (MB^+) is converted to its colorless, reduced form, Leucomethylene Blue (LMB).[3][4] This transformation is the basis for the classic "blue bottle" experiment in chemical kinetics.[3] The redox potential (E_o') of the MB^+/LMB couple is approximately +0.01 V.[3] This property is fundamental to its use in analytical chemistry and as a biological stain to differentiate between living and dead cells;

viable cells can reduce MB, remaining unstained, while dead cells cannot and are stained blue.
[3][9][13]

Photochemical Behavior

Methylene Blue is an effective photosensitizer.[3][7] When exposed to light, it can be excited to a triplet state.[14] In the presence of molecular oxygen, this excited state can transfer its energy to oxygen, generating highly reactive singlet oxygen ($^1\text{O}_2$) and other reactive oxygen species (ROS).[7][15][16] This process is the foundation of its application in photodynamic therapy (PDT) for the treatment of cancers and other conditions, where light-activated MB induces cytotoxic effects in target cells.[15][16][17]

Biochemical Properties and Signaling Pathway Interactions

Methylene Blue Hydrate is a potent inhibitor of several key enzymes and has significant effects on crucial cellular pathways, particularly the nitric oxide-cGMP pathway and mitochondrial respiration.[18][19][20]

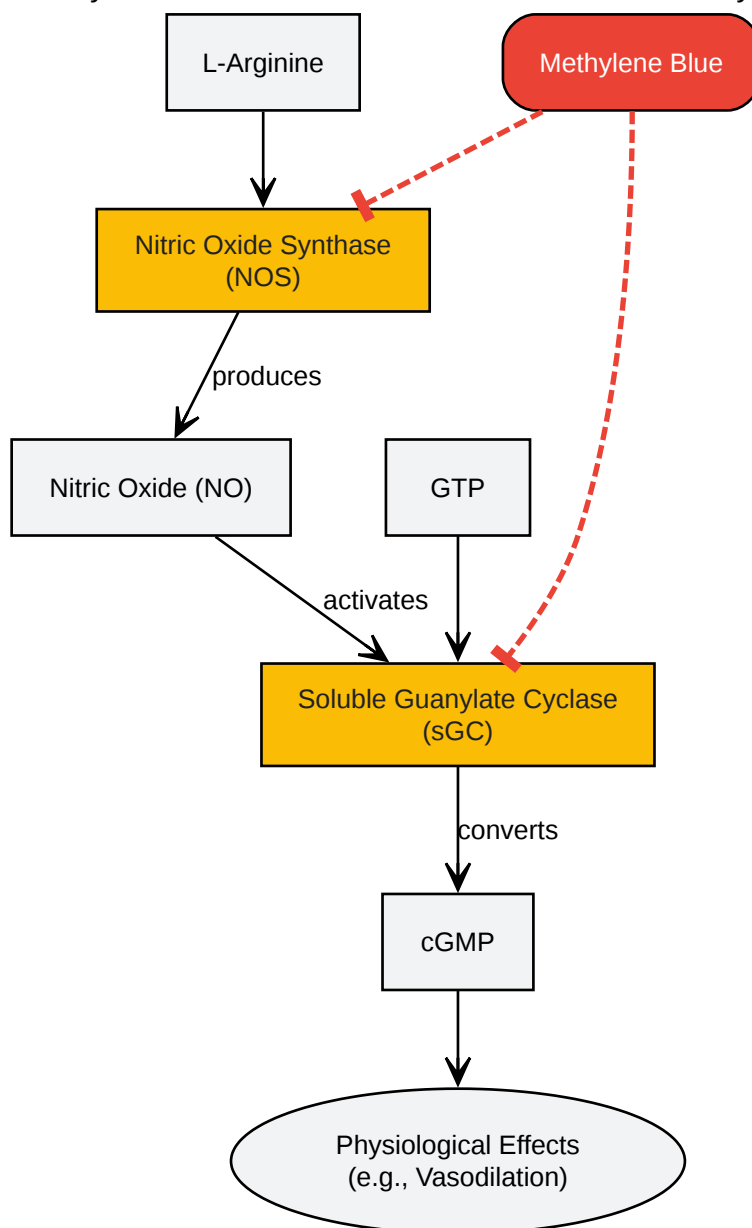
Inhibition of the Nitric Oxide (NO) - cGMP Pathway

Methylene Blue is widely recognized as an inhibitor of the nitric oxide signaling cascade. It exerts its effects at two primary points:

- **Nitric Oxide Synthase (NOS) Inhibition:** It inhibits the activity of NOS, the enzyme responsible for synthesizing nitric oxide from L-arginine.[8][18][21][22] Some studies suggest it is a direct and potent inhibitor of NOS, with an IC_{50} value as low as $5.3 \mu\text{M}$ for purified NOS.[21]
- **Soluble Guanylate Cyclase (sGC) Inhibition:** It also inhibits sGC, the enzyme that is activated by NO to produce cyclic guanosine monophosphate (cGMP).[8][18][23][24] However, its inhibitory effect on sGC may be less potent than its effect on NOS.[21]

By disrupting this pathway, Methylene Blue prevents NO-mediated smooth muscle relaxation and other cGMP-dependent physiological responses.[21][24]

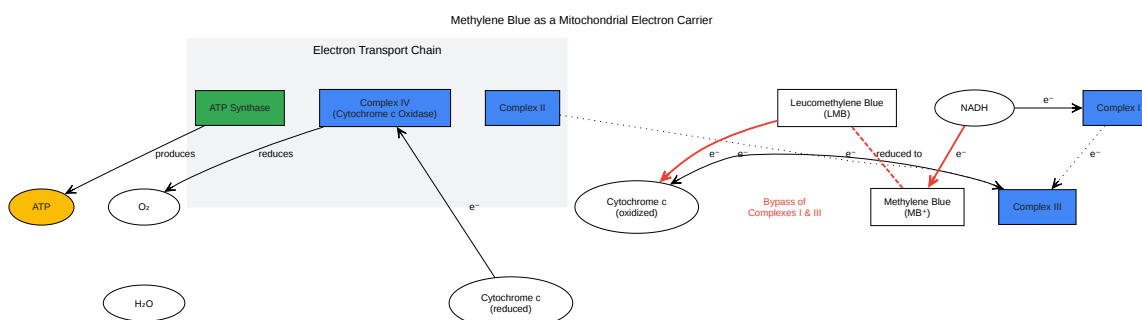
Methylene Blue Inhibition of the NO-cGMP Pathway

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Methylene Blue's dual inhibition points in the nitric oxide pathway.

Interaction with Mitochondrial Electron Transport Chain

Methylene Blue plays a unique role in mitochondrial bioenergetics. It can act as an alternative electron carrier, shuttling electrons within the electron transport chain (ETC).[3][25][26] Specifically, it can accept electrons from NADH, NADPH, and FADH₂, bypassing the compromised Complexes I and III, and directly reduce cytochrome c, which is part of Complex IV.[3][27] This action can enhance mitochondrial respiration, increase ATP production, and simultaneously reduce the leakage of electrons that leads to the formation of superoxide radicals.[25][26][28] This mechanism underlies its neuroprotective and anti-aging potential.[25][29]



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Methylene Blue shuttles electrons, bypassing Complexes I and III.

Experimental Protocols

Detailed methodologies for common research applications of **Methylene Blue Hydrate** are provided below.

Spectrophotometric Quantification

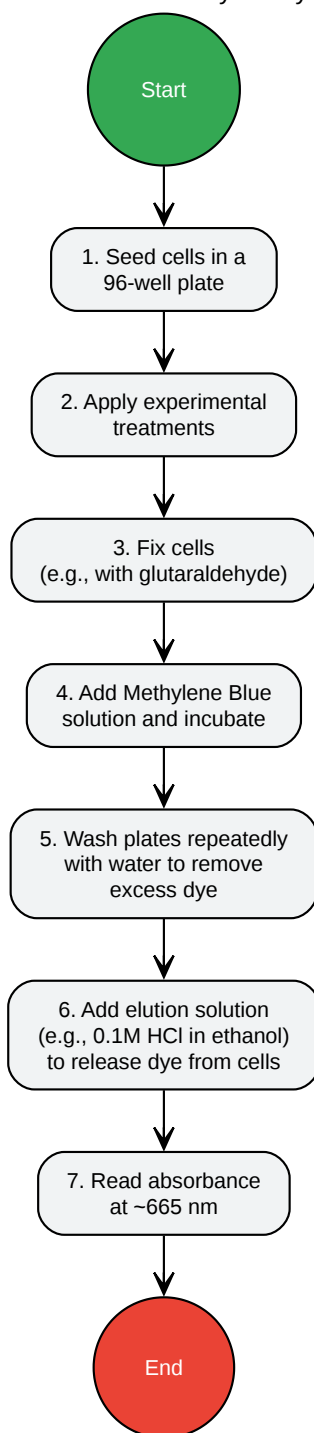
This protocol determines the concentration of Methylene Blue in a solution using UV-Visible spectrophotometry.

- **Preparation of Stock Solution:** Prepare a stock solution of **Methylene Blue Hydrate** in a suitable solvent (e.g., deionized water or ethanol) of a known concentration (e.g., 1 mM).[5] Solutions in organic solvents should be purged with an inert gas.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
- **Preparation of Standards:** Create a series of dilutions from the stock solution to generate a standard curve with concentrations spanning the expected range of the unknown sample.
- **Absorbance Measurement:** Using a spectrophotometer, measure the absorbance of each standard and the unknown sample at the maximum absorption wavelength (λ_{max}), which is approximately 665 nm.[7][9][11] Use the solvent as a blank.
- **Data Analysis:** Plot the absorbance of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$), which represents the Beer-Lambert law relationship. Use this equation to calculate the concentration of the unknown sample from its absorbance reading.

Methylene Blue Cell Viability Assay

This colorimetric assay quantifies viable cells based on the ability of intracellular enzymes in living cells to reduce Methylene Blue to its colorless form.[13]

Methylene Blue Cell Viability Assay Workflow



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A step-by-step workflow for quantifying cell viability with Methylene Blue.

Detailed Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Treatment:** Expose cells to the experimental compounds or conditions for the desired duration.
- **Fixation:** Carefully remove the culture medium. Fix the cells by adding a fixing solution (e.g., 4% glutaraldehyde) and incubating for 15-20 minutes at room temperature.
- **Staining:** Wash the plate with PBS. Add a Methylene Blue staining solution (e.g., 0.5% w/v in borate buffer) to each well and incubate for 10-15 minutes at room temperature.[\[13\]](#)
- **Washing:** Remove the staining solution and wash the plate multiple times with distilled water until the wash water runs clear.[\[13\]](#) This step is critical to remove unbound dye.
- **Elution:** Add 100 μ L of an elution solution (e.g., 0.1 M HCl in ethanol or 1% acetic acid in 50% ethanol) to each well.[\[13\]](#)
- **Quantification:** Place the plate on a shaker for 15-20 minutes to ensure complete elution of the dye.[\[13\]](#) Measure the absorbance of the eluted dye in each well at approximately 665 nm using a microplate reader.[\[13\]](#) The absorbance is directly proportional to the number of viable cells.

Note on Assay Interference: Methylene Blue is a redox-active compound and can interfere with viability assays that rely on redox chemistry (e.g., MTT, XTT, resazurin) by directly reducing the assay substrate.[\[30\]](#) This can lead to false-positive results.[\[30\]](#) To mitigate this, a "cell-free" control containing Methylene Blue and the assay reagent (but no cells) should always be included to quantify direct chemical reduction.[\[30\]](#)

Histological Staining Protocol (Löffler's Methylene Blue)

This protocol is used for staining bacteria and histological sections for microscopic examination.[\[31\]](#)[\[32\]](#)

- **Sample Preparation:**

- Smears: Prepare a smear of the sample (e.g., bacteria, punctates) on a glass slide, air-dry, and heat-fix by passing it through a flame 2-3 times.[31][33]
- Histological Sections: Deparaffinize tissue sections in xylene and rehydrate through a descending series of alcohol concentrations to water.[31][34]
- Staining: Flood the slide with Löffler's Methylene Blue solution (a formulation containing potassium hydroxide).[32] Let the stain act for 1-3 minutes.[33] For compact tissue, a 1:10 dilution of the solution with distilled water is recommended to prevent overstaining.[31]
- Washing: Gently rinse the slide with tap water to remove excess stain.[33]
- Drying and Mounting: Blot the slide dry with tissue paper.[33] The sample can be observed directly under a microscope. For long-term storage, dehydrate the sample through an ascending alcohol series, clear with xylene, and mount with a coverslip using a non-aqueous mounting medium.[31]
- Observation: Methylene Blue is a cationic stain and will bind to negatively charged components of the cell, such as nucleic acids (DNA and RNA) in the nucleus and cytoplasm, staining them blue.[32][33]

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